molecular formula C9H19Cl2F3N2 B1448476 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride CAS No. 1803590-17-1

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

Cat. No.: B1448476
CAS No.: 1803590-17-1
M. Wt: 283.16 g/mol
InChI Key: KGNVXMFTVAYCKL-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its trifluoroethyl group attached to a piperidine ring, which is further substituted with an ethan-1-amine group and exists as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with 2,2,2-trifluoroethyl chloride to form 1-(2,2,2-trifluoroethyl)piperidin-4-ol.

  • Amination: The resulting compound is then subjected to amination with ethan-1-amine to form the corresponding amine.

  • Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring proper reaction conditions such as temperature, pressure, and catalysts to optimize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings to achieve high production efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce any oxidized functional groups back to their original state.

  • Substitution: Substitution reactions are common, where different substituents can replace the trifluoroethyl group or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alkanes and amines.

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, such as probing enzyme activities and studying protein interactions.

  • Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Similar structure but lacks the amine group.

  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Similar amine group but different aromatic ring.

  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Similar amine group and aromatic ring but different position on the ring.

Uniqueness: 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2.2ClH/c1-7(13)8-2-4-14(5-3-8)6-9(10,11)12;;/h7-8H,2-6,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVXMFTVAYCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

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